REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
0.0302 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
mixture
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.025% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
0.0302 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
mixture
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.025% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7]>CO.O.[Ag]>[N+:1]([O-:4])([O-:3])=[O:2].[Sr+2:5].[N+:6]([O-:9])([O-:8])=[O:7].[Sr:5] |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
0.0302 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
mixture
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.025% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |